4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide
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Description
“4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” is a compound that has been studied for its potential fungicidal properties . It is a type of pyrazole-4-carboxamide, a class of compounds that have been found to exhibit significant inhibition against certain types of fungi . The compound has a molecular weight of 222.29 .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, including “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide”, involves a multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” has been characterized by 1H NMR, 13C NMR, and HRMS . The compound is part of the pyrazole carboxamides scaffold, which is the core moiety binding to the active site of succinate dehydrogenase (SDH), a key enzyme in many biological processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” include a boiling point of 563.2±50.0 °C and a density of 1.39±0.1 g/cm3 . The compound is also characterized by an empirical formula of C11H18N4O and a molecular weight of 222.29 .Future Directions
The future directions for “4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide” could involve further studies on its fungicidal properties. Given its significant inhibition against certain types of fungi, it could be considered as a precursor structure for further design of pesticides . Additionally, due to the increasing popularity of pyrazoles in several fields of science, there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
4-amino-2-cyclopentyl-N-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-13-11(16)10-9(12)7-14-15(10)8-5-3-4-6-8/h7-8H,2-6,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJQJRIMYFCQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=NN1C2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide |
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